Cas no 2171748-88-0 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a pyridinylmethylcarbamoyl moiety, enhancing versatility in constructing modified peptides with tailored functionalities. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating selective deprotection under mild basic conditions. The carboxylic acid terminus allows for further conjugation or elongation of peptide chains. This compound is particularly valuable in medicinal chemistry and bioconjugation, where precise control over side-chain modifications is critical. Its stability under SPPS conditions and compatibility with automated synthesizers make it a reliable choice for researchers developing complex peptide architectures.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid structure
2171748-88-0 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid
CAS番号:2171748-88-0
MF:C27H27N3O5
メガワット:473.52038693428
CID:6122459
PubChem ID:165876449

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid
    • EN300-1481599
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
    • 2171748-88-0
    • インチ: 1S/C27H27N3O5/c1-30(16-18-12-14-28-15-13-18)26(33)24(10-11-25(31)32)29-27(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-15,23-24H,10-11,16-17H2,1H3,(H,29,34)(H,31,32)
    • InChIKey: LQCFJDJKIGUNIT-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(N(C)CC1C=CN=CC=1)=O)CCC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 473.19507097g/mol
  • どういたいしつりょう: 473.19507097g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 718
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 109Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1481599-0.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
0.5g
$3233.0 2023-05-26
Enamine
EN300-1481599-2500mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481599-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1481599-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1481599-1000mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481599-2.5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
2.5g
$6602.0 2023-05-26
Enamine
EN300-1481599-0.05g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
0.05g
$2829.0 2023-05-26
Enamine
EN300-1481599-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
5g
$9769.0 2023-05-26
Enamine
EN300-1481599-0.1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
0.1g
$2963.0 2023-05-26
Enamine
EN300-1481599-10.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{methyl[(pyridin-4-yl)methyl]carbamoyl}butanoic acid
2171748-88-0
10g
$14487.0 2023-05-26

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acidに関する追加情報

Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic Acid (CAS No. 2171748-88-0)

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid, identified by its CAS number 2171748-88-0, represents a significant advancement in the realm of pharmaceutical chemistry. This intricate molecular structure, characterized by its multifaceted functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

At the core of this compound's utility lies its sophisticated architecture, which includes a fluoren-9-ylmethoxycarbonyl moiety and a methyl(pyridin-4-yl)methylcarbamoyl group. These components are strategically positioned to interact with biological targets in novel ways, making the compound a promising candidate for further exploration in therapeutic contexts. The presence of these functional groups not only enhances the compound's solubility and bioavailability but also contributes to its binding affinity and specificity.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways with high precision. The fluoren-9-ylmethoxycarbonyl group, in particular, has been extensively studied for its ability to enhance the pharmacokinetic properties of drug candidates. This group is known to improve metabolic stability and reduce susceptibility to enzymatic degradation, thereby extending the half-life of the parent molecule. Similarly, the methyl(pyridin-4-yl)methylcarbamoyl moiety has been shown to enhance binding interactions with proteins, making it an attractive feature for designing selective inhibitors.

The combination of these features has positioned 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid as a versatile tool for medicinal chemists. Its ability to interact with multiple targets suggests potential applications in treating a wide range of diseases, including those associated with inflammation, cancer, and neurodegeneration. Furthermore, the compound's structural complexity allows for further derivatization, enabling researchers to fine-tune its properties for specific therapeutic needs.

Recent studies have highlighted the importance of structure-based drug design in optimizing therapeutic efficacy. The three-dimensional structure of this compound has been computationally modeled to predict its binding interactions with potential targets. These models have revealed that the compound can form stable complexes with enzymes and receptors involved in critical biological processes. Such insights have guided the development of novel analogs with enhanced potency and reduced side effects.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure. These methodologies not only showcase the ingenuity of modern synthetic strategies but also highlight the importance of precision in chemical transformations.

The pharmacological profile of this compound is still under investigation, but preliminary data suggest promising results. In vitro studies have demonstrated that it can modulate key signaling pathways associated with disease progression. Additionally, animal models have shown encouraging signs of therapeutic activity without significant toxicity. These findings underscore the potential of this compound as a lead molecule for further development.

The future direction of research on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will accelerate the discovery process by enabling rapid assessment of molecular interactions. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-y m)methylcarbamoyl}butanoic acid (CAS No. 2171748-88) exemplifies the cutting edge of pharmaceutical innovation. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new treatments. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd